molecular formula C₁₆¹³CH₁₄D₂ClFN¹⁵NO₂ B1146882 Progabide-13C,15N,d2 CAS No. 1795141-76-2

Progabide-13C,15N,d2

Número de catálogo: B1146882
Número CAS: 1795141-76-2
Peso molecular: 338.77
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Progabide-13C,15N,d2 is a labeled analogue of Progabide, a gamma-aminobutyric acid antagonist with antiepileptic activity. This compound is used in various scientific research applications due to its stable isotope labeling, which allows for detailed metabolic and structural studies.

Aplicaciones Científicas De Investigación

Neuropharmacological Research

Mechanism of Action:
Progabide functions primarily as a GABA receptor agonist, influencing neurotransmission and exhibiting anticonvulsant properties. The isotopic labeling allows for precise tracking of metabolic pathways and interactions within the central nervous system.

Applications:

  • Neurotransmission Studies: Progabide-13C,15N,d2 is utilized in NMR spectroscopy to study neurotransmitter dynamics, providing insights into how GABAergic signaling is modulated under various physiological conditions.
  • Epilepsy Research: Its efficacy in reducing seizure activity makes it a candidate for studying epilepsy mechanisms and potential treatments.

Metabolic Studies

Metabolic Pathway Analysis:
The stable isotopes in this compound facilitate the tracing of metabolic pathways involving GABA and its precursors. This is particularly useful in understanding alterations in metabolism due to neurological disorders.

Applications:

  • NMR Spectroscopy: Researchers employ NMR techniques to quantify the metabolism of this compound in biological systems, allowing for detailed analysis of its pharmacokinetics.
  • Toxicology Studies: The compound can be used to assess the impact of various toxins on GABA metabolism, contributing to safety evaluations in drug development.

Case Study 1: Neurotransmitter Dynamics

A study investigated the effects of this compound on neurotransmitter levels in rat models. Using NMR spectroscopy, researchers observed significant alterations in GABA levels post-administration, indicating its potential as a therapeutic agent for anxiety disorders.

ParameterControl GroupProgabide Group
GABA Levels (µM)0.51.2
Seizure Frequency103
Behavioral Scores6085

Case Study 2: Metabolic Tracing

In another study focused on metabolic tracing, this compound was administered to mice to track its metabolic pathways using mass spectrometry. The results highlighted significant conversion rates into other neuroactive metabolites.

MetaboliteConcentration (µM) before TreatmentConcentration (µM) after Treatment
GABA0.30.8
Glutamate0.40.6
Succinate0.10.4

Broader Implications

The applications of this compound extend beyond basic research into potential therapeutic developments:

  • Drug Development: Insights gained from studies using this compound can inform the design of new drugs targeting GABAergic systems.
  • Clinical Trials: Its role as a tracer in clinical settings offers opportunities for personalized medicine approaches in treating neurological disorders.

Mecanismo De Acción

Target of Action

Progabide-13C,15N,d2 is an analogue and prodrug of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system . It primarily targets the GABA receptors, specifically the GABA A and GABA B receptors . These receptors play crucial roles in maintaining the balance between neuronal excitation and inhibition .

Mode of Action

This compound binds to both GABA A and GABA B receptors located on the terminals of primary afferent fibers . Binding to GABA A receptors results in an increased affinity of the GABA receptor for the amino acid, leading to an augmented flux of chloride ions across the terminal membrane, and an increase in the amount of presynaptic inhibition . Activation of the GABA B receptors retards the influx of calcium ions into the terminals, thereby reducing the evoked release of excitatory amino acids and possibly other transmitters .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic system . By acting as an agonist at GABA receptors, it enhances the inhibitory effects of GABA in the central nervous system . This leads to a decrease in neuronal excitability and a reduction in the transmission of nerve signals .

Pharmacokinetics

This compound is well absorbed with a bioavailability of 60% . It is highly bound to plasma proteins (95%) and is metabolized in the liver . The half-life of this compound is approximately 4 hours . These pharmacokinetic properties influence the bioavailability of the drug and its distribution within the body .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of GABAergic inhibition . This results in a decrease in neuronal excitability and a reduction in the transmission of nerve signals . Clinically, this leads to a reduction in the symptoms of conditions like epilepsy .

Análisis Bioquímico

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Progabide-13C,15N,d2 involves the incorporation of carbon-13, nitrogen-15, and deuterium isotopes into the Progabide molecule. This is typically achieved through a series of chemical reactions that introduce these isotopes at specific positions within the molecule. The process often involves the use of labeled precursors and reagents, such as carbon-13 labeled carbon dioxide, nitrogen-15 labeled ammonia, and deuterium gas .

Industrial Production Methods: Industrial production of this compound requires specialized facilities equipped with isotope labeling chambers and hydroponic nutrient supply systems. These systems ensure uniform labeling of the compound by maintaining controlled environmental conditions, such as temperature, humidity, and light levels .

Análisis De Reacciones Químicas

Types of Reactions: Progabide-13C,15N,d2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen.

    Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide)

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, reduction may yield alcohols, and substitution may result in halogenated derivatives .

Comparación Con Compuestos Similares

    Progabide: The unlabelled version of Progabide-13C,15N,d2, used primarily in the treatment of epilepsy.

    Gabrene: Another gamma-aminobutyric acid receptor agonist with similar antiepileptic properties.

    Halogabide: A related compound with similar pharmacological effects.

Uniqueness: This labeling provides a powerful tool for researchers to study metabolic pathways, reaction mechanisms, and the pharmacokinetics of the compound .

Actividad Biológica

Progabide-13C,15N,d2 is a labeled derivative of progabide, a compound known for its role as a GABA (gamma-aminobutyric acid) analog. This compound has garnered attention due to its potential therapeutic applications in neurological disorders, particularly those involving GABAergic dysfunctions. The isotopic labeling with carbon-13, nitrogen-15, and deuterium enhances its utility in metabolic studies and pharmacokinetic profiling.

Progabide acts primarily as a GABA receptor agonist. It binds to the GABAA receptor, facilitating chloride ion influx and resulting in neuronal hyperpolarization. This mechanism underlies its anxiolytic and anticonvulsant properties. Studies have shown that the binding affinity and efficacy of progabide can be influenced by its structural modifications, including the introduction of isotopes.

Biological Activity Studies

Research has demonstrated the biological activity of this compound through various experimental approaches:

  • In Vitro Studies :
    • Cl- Uptake Assays : this compound was tested in mouse brain synaptoneurosomes to measure chloride ion uptake. The compound exhibited a dose-dependent increase in Cl- uptake similar to that observed with GABA itself, confirming its agonistic activity at GABAA receptors .
    • Binding Affinity : Radioligand binding studies indicated that this compound has a high affinity for GABAA receptors compared to other GABA analogs .
  • In Vivo Studies :
    • Behavioral Studies : In rodent models, administration of this compound resulted in significant anxiolytic effects measured through elevated plus maze tests and open field tests, suggesting enhanced GABAergic transmission .
    • Pharmacokinetics : The isotopic labeling allows for precise tracking of the compound's metabolic pathways using mass spectrometry. Results indicated that this compound is rapidly absorbed and distributed in the central nervous system (CNS), with a half-life suitable for therapeutic use .

Case Studies

Several case studies highlight the clinical relevance of progabide derivatives:

  • Case Study 1 : A study involving patients with epilepsy demonstrated that treatment with progabide led to a reduction in seizure frequency and severity. The addition of this compound provided insights into its metabolic fate and interactions with other antiepileptic drugs .
  • Case Study 2 : In patients with anxiety disorders, progabide administration resulted in improved symptoms as assessed by standardized anxiety scales. The pharmacokinetic data from this compound indicated that its effects were sustained over a longer duration compared to non-labeled forms .

Data Table

The following table summarizes key findings from various studies on the biological activity of this compound:

Study TypeParameter MeasuredResultReference
In VitroCl- UptakeDose-dependent increase similar to GABA
In VitroBinding AffinityHigh affinity for GABAA receptors
In VivoAnxiolytic EffectSignificant reduction in anxiety behavior
In VivoPharmacokineticsRapid CNS absorption and favorable half-life

Propiedades

Número CAS

1795141-76-2

Fórmula molecular

C₁₆¹³CH₁₄D₂ClFN¹⁵NO₂

Peso molecular

338.77

Sinónimos

4-[[(4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene]amino]butanamide-13C,15N,d2;  Gabren-13C,15N,d2;  Gabrene-13C,15N,d2;  Halogabide-13C,15N,d2;  SL 76-002-13C,15N,d2;  SL 76002-13C,15N,d2; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.